6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine
Overview
Description
6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C10H16ClN3O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a 2-propoxyethyl group attached to the nitrogen atom at the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine involves multiple stages. One common method includes the following steps :
Stage 1: A solution of this compound (2.80 g, 12.2 mmol) and diisopropylethylamine (4.6 mL, 25.7 mmol) in dichloromethane (100 mL) is treated with methyl chlorooxoacetate (1.1 mL, 11.7 mmol) at 0°C. The mixture is allowed to warm to room temperature and stirred for four hours.
Stage 2: The reaction mixture is diluted with dichloromethane and washed with a saturated sodium bicarbonate solution. The organic layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure.
Stage 3: The residue is dissolved in toluene (30 mL) and heated at 105°C for four hours. The solvent is removed under reduced pressure, and the resulting solid is taken up in dichloromethane (100 mL). The solution is treated with oxalyl chloride (2.1 mL, 24.1 mmol) and a few drops of dimethylformamide (DMF). The reaction is stirred at room temperature for six hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N4-(2-methoxyethyl)pyridine-3,4-diamine
- 6-chloro-N4-(2-ethoxyethyl)pyridine-3,4-diamine
- 6-chloro-N4-(2-butoxyethyl)pyridine-3,4-diamine
Uniqueness
6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine is unique due to its specific propoxyethyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
6-chloro-4-N-(2-propoxyethyl)pyridine-3,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-2-4-15-5-3-13-9-6-10(11)14-7-8(9)12/h6-7H,2-5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYURYGLXWORMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCNC1=CC(=NC=C1N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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